molecular formula C18H13ClN2O3S B2854710 2-chloro-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)benzamide CAS No. 888410-78-4

2-chloro-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)benzamide

Cat. No. B2854710
CAS RN: 888410-78-4
M. Wt: 372.82
InChI Key: ZUFXPRNYJAETDO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzamide, a thiazole, and a dihydrobenzo[b][1,4]dioxin . These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin group, for example, is a cyclic structure with two oxygen atoms .

Scientific Research Applications

Alzheimer’s Disease Therapeutics

This compound has been explored for its potential as a therapeutic agent for Alzheimer’s disease. The synthesis of derivatives of this compound has shown promise in inhibiting cholinesterase enzymes, which are significant in the pathogenesis of Alzheimer’s . The ability to modulate these enzymes could lead to new treatments that help manage symptoms or alter the disease’s progression.

Antibacterial Applications

Research indicates that derivatives of this compound exhibit antibacterial properties. Specifically, they have been tested for their efficacy in inhibiting bacterial biofilm growth, which is crucial in combating bacterial infections, particularly those resistant to conventional antibiotics .

Pharmacokinetics and Drug Metabolism

The compound’s pharmacokinetic properties, such as absorption, metabolism, and excretion, are areas of interest. Understanding these aspects can lead to the development of more effective drug delivery systems and dosing regimens .

Crystallography and Material Sciences

The crystal structure of derivatives of this compound has been determined, which is valuable for material science applications. Knowledge of the crystal structure can inform the design of new materials with desired physical and chemical properties .

Mechanism of Action

While the specific mechanism of action for this compound is not known, similar compounds have been found to act as GPR40 agonists . GPR40 is a receptor that plays a role in mediating the enhancement of glucose-stimulated insulin secretion in pancreatic β cells .

Future Directions

Future research could involve further exploration of the biological activity of this compound, particularly its potential role as a GPR40 agonist . Additionally, research could be done to optimize its synthesis process .

properties

IUPAC Name

2-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3S/c19-13-4-2-1-3-12(13)17(22)21-18-20-14(10-25-18)11-5-6-15-16(9-11)24-8-7-23-15/h1-6,9-10H,7-8H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFXPRNYJAETDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide

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